molecular formula C17H25N3O2 B3012772 1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea CAS No. 941951-32-2

1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea

Cat. No.: B3012772
CAS No.: 941951-32-2
M. Wt: 303.406
InChI Key: SDFGMPXBRRPTEX-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features an indole ring substituted with an ethyl group at the nitrogen atom and a urea moiety linked to a propyl chain with an isopropoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Scientific Research Applications

1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It is investigated for its potential use in treating various diseases, including cancer and neurological disorders.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties. It is used in the synthesis of polymers and other advanced materials.

    Biological Research: The compound is used as a tool in biological research to study cellular processes and molecular interactions. It is used in assays to investigate enzyme activity and protein-ligand interactions.

    Industrial Applications: The compound is used in the development of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea typically involves the following steps:

    Formation of the Indole Intermediate: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Alkylation: The indole intermediate is then alkylated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.

    Urea Formation: The alkylated indole is reacted with an isocyanate derivative to form the urea moiety. This step often requires a catalyst such as triethylamine and is carried out under mild conditions.

    Introduction of the Isopropoxypropyl Group: The final step involves the reaction of the urea intermediate with 3-isopropoxypropyl bromide in the presence of a base like sodium hydride to introduce the isopropoxypropyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced urea derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced urea derivatives with altered electronic properties.

    Substitution: Substituted urea compounds with different functional groups.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: The compound affects various cellular pathways, including signal transduction, gene expression, and metabolic processes. It can inhibit or activate specific pathways depending on its structure and the target molecule.

Comparison with Similar Compounds

1-(1-ethyl-1H-indol-3-yl)-3-(3-isopropoxypropyl)urea can be compared with other similar compounds:

    Similar Compounds: Other urea derivatives with indole rings, such as 1-(1-methyl-1H-indol-3-yl)-3-(3-methoxypropyl)urea and 1-(1-propyl-1H-indol-3-yl)-3-(3-ethoxypropyl)urea.

    Uniqueness: The presence of the ethyl group on the indole nitrogen and the isopropoxypropyl group on the urea moiety makes this compound unique. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

1-(1-ethylindol-3-yl)-3-(3-propan-2-yloxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-4-20-12-15(14-8-5-6-9-16(14)20)19-17(21)18-10-7-11-22-13(2)3/h5-6,8-9,12-13H,4,7,10-11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFGMPXBRRPTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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